molecular formula C18H18O2 B1673165 Juncusol CAS No. 62023-90-9

Juncusol

Cat. No.: B1673165
CAS No.: 62023-90-9
M. Wt: 266.3 g/mol
InChI Key: XNVMKPYDOHZJLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Juncusol can be synthesized through several methods. One notable method involves the use of hypervalent iodine(III) reagents to transform phenanthrene derivatives . The synthesis typically involves the following steps:

    Starting Material: Phenanthrene derivatives.

    Reagents: Hypervalent iodine(III) reagents.

    Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the principles of organic synthesis involving phenanthrene derivatives. The process would likely involve large-scale reactions using hypervalent iodine(III) reagents under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Juncusol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products:

    Oxidation Products: Quinones and other oxidized phenanthrene derivatives.

    Reduction Products: Dihydro derivatives of this compound.

    Substitution Products: Functionalized phenanthrene derivatives with various substituents.

Scientific Research Applications

Juncusol has several scientific research applications, including:

Comparison with Similar Compounds

Juncusol is part of a group of phenanthrene derivatives found in Juncus species. Similar compounds include:

Uniqueness of this compound: this compound is unique due to its broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. Its ability to target multiple pathways and its presence in various Juncus species make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4,7-9,19-20H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVMKPYDOHZJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211080
Record name Juncusol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62023-90-9
Record name Juncusol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62023-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Juncusol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062023909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Juncusol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Juncusol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUNCUSOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T481HU7OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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